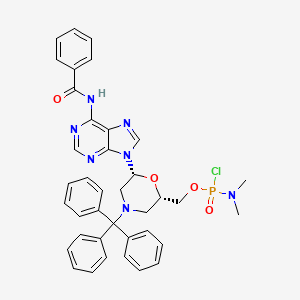
∆9(11)-Estradiol 17-Hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
∆9(11)-Estradiol 17-Hexanoate is a synthetic derivative of estradiol, a primary female sex hormone. This compound is modified to enhance its stability and bioavailability, making it useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ∆9(11)-Estradiol 17-Hexanoate typically involves the esterification of estradiol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent quality.
化学反応の分析
Types of Reactions
∆9(11)-Estradiol 17-Hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction may produce dihydroestradiol derivatives.
科学的研究の応用
Chemistry
In chemistry, ∆9(11)-Estradiol 17-Hexanoate is used as a reference compound in analytical studies and as a starting material for the synthesis of other steroid derivatives.
Biology
In biological research, this compound is used to study estrogen receptor interactions and hormone signaling pathways. It serves as a tool to investigate the effects of estrogenic compounds on cellular processes.
Medicine
Medically, this compound is explored for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry
In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用機序
∆9(11)-Estradiol 17-Hexanoate exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.
類似化合物との比較
Similar Compounds
Estradiol: The parent compound, which is a natural estrogen.
Estradiol 17-Valerate: Another esterified form of estradiol with a valerate group.
Estradiol 17-Benzoate: An esterified form with a benzoate group.
Uniqueness
∆9(11)-Estradiol 17-Hexanoate is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. Compared to other esterified forms, it may offer different stability, solubility, and duration of action, making it suitable for specific applications.
特性
CAS番号 |
95960-05-7 |
|---|---|
分子式 |
C₂₅H₃₄O₃ |
分子量 |
382.54 |
同義語 |
Estra-1,3,5(10),9(11)-tetraene-3,17β-diol 17-Heptanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




